

Application Note: Selective N-Acylation of Anthranilonitrile with Propionyl Chloride

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Compound of Interest

Compound Name: *N*-(2-cyanophenyl)propanamide

CAS No.: 60751-76-0

Cat. No.: B2852144

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Abstract & Introduction

Anthranilonitrile (2-aminobenzonitrile) serves as a critical pharmacophore in the synthesis of quinazolinones, a class of heterocycles exhibiting broad biological activities including anticonvulsant, anti-inflammatory, and anticancer properties.[1] The selective

-acylation of anthranilonitrile with propionyl chloride yields

-(2-cyanophenyl)propionamide (also known as

-propionylantranilonitrile).

This transformation presents a specific challenge: the ortho-cyano group exerts a strong electron-withdrawing effect (

and

effects), significantly reducing the nucleophilicity of the primary amine compared to unsubstituted aniline. Consequently, standard acylation protocols must be optimized to drive conversion while preventing hydrolysis of the acid chloride or the nitrile group.

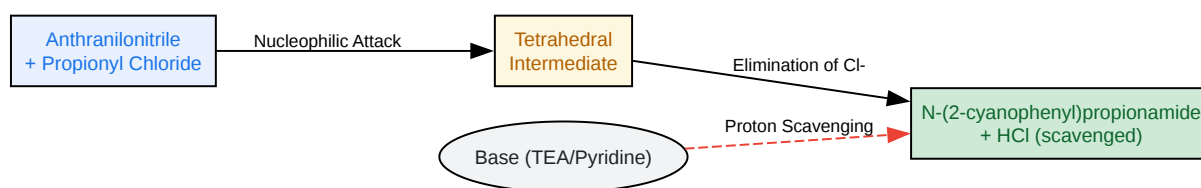
This guide provides a robust, field-validated protocol for this synthesis, emphasizing moisture control, stoichiometric precision, and critical process parameters (CPPs) to ensure high yield and purity.

Reaction Mechanism

The reaction proceeds via a classical Nucleophilic Acyl Substitution (addition-elimination) mechanism.

- **Nucleophilic Attack:** The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of propionyl chloride.
- **Tetrahedral Intermediate:** A transient tetrahedral intermediate is formed.
- **Elimination:** The chloride ion is expelled, reforming the carbonyl double bond.
- **Deprotonation:** The base (Triethylamine or Pyridine) scavenges the acidic proton from the nitrogen cation, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.

Visualization: Reaction Pathway



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[1][4][6] Experimental Protocol Reagents & Materials

Reagent	MW (g/mol)	Equiv.[1][2][3][4][5]	Role
Anthranilonitrile	118.14	1.0	Substrate
Propionyl Chloride	92.52	1.1 - 1.2	Acylation Agent
Triethylamine (TEA)	101.19	1.5	Base (HCl Scavenger)
Dichloromethane (DCM)	-	Solvent	Medium (Anhydrous)
DMAP (Optional)	122.17	0.05	Nucleophilic Catalyst

Step-by-Step Procedure

Phase 1: Setup and Dissolution

- Apparatus: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen () or Argon.
- Solvation: Charge the RBF with Anthranilonitrile (10.0 mmol, 1.18 g) and anhydrous DCM (50 mL).
- Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL).
 - Note: If the reaction is sluggish due to the electron-poor aniline, add DMAP (0.5 mmol) as a catalyst.
- Cooling: Submerge the flask in an ice-water bath to reach 0–5 °C.

Phase 2: Acylation Reaction

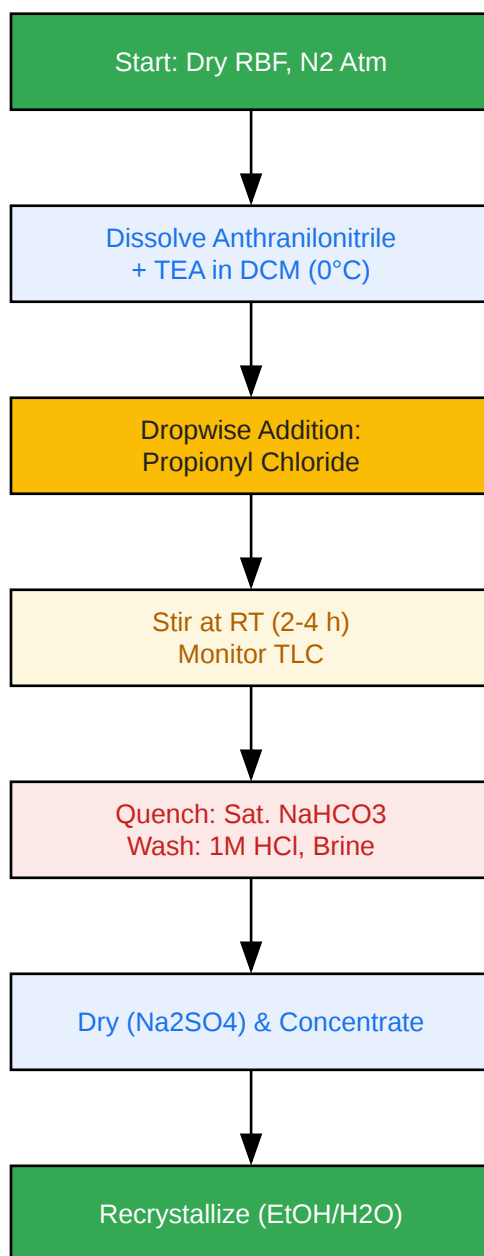
- Preparation of Electrophile: Dilute Propionyl Chloride (11.0 mmol, 0.96 mL) in 10 mL of anhydrous DCM in the addition funnel.
- Controlled Addition: Dropwise add the acid chloride solution to the amine mixture over 15–20 minutes.
 - Critical: Maintain temperature < 10 °C to minimize side reactions.[6]

- Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.
- Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material () should disappear, and a less polar amide spot should appear.

Phase 3: Workup & Purification

- Quench: Carefully add saturated NaHCO₃ solution (30 mL) to quench excess acid chloride and neutralize HCl salts.
- Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (mL).
- Washing: Wash combined organics successively with:
 - 1M HCl (20 mL) – Removes unreacted amine and TEA.
 - Brine (20 mL) – Dries the organic phase.
- Drying: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
- Recrystallization: The crude solid is typically off-white. Recrystallize from Ethanol/Water (9:1) or Toluene to obtain white needles.

Visualization: Experimental Workflow



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Critical Parameters & Troubleshooting

Solvent Selection

Solvent	Pros	Cons	Recommendation
DCM	Excellent solubility; easy removal.	Volatile; environmental concerns.[6]	Primary Choice
THF	Good solubility; miscible with water (harder workup).	Peroxide risk; requires drying.[5]	Alternative
Toluene	Green solvent; allows high temp.	Low solubility of salts; harder to remove.	For Scale-up

Troubleshooting Guide

- **Low Conversion:** The nitrile group deactivates the amine. If conversion is <80% after 4 hours, add 0.1 eq DMAP or switch solvent to Pyridine (acting as both solvent and base).
- **Product Hydrolysis:** Ensure all glassware is flame-dried. Propionyl chloride hydrolyzes rapidly in moist air to propionic acid, which will not react without a coupling agent (e.g., EDC/NHS).
- **Oiling Out:** If the product oils out during recrystallization, scratch the flask walls with a glass rod or add a seed crystal.

Safety & Handling

- **Propionyl Chloride:** Highly corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.
- **Anthranilonitrile:** Toxic if swallowed or in contact with skin. Potential eye irritant.[1]
- **DCM:** Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over nitrile for prolonged exposure).

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